molecular formula C13H13N5O5S2 B193995 Ceftizoxime CAS No. 68401-81-0

Ceftizoxime

货号 B193995
CAS 编号: 68401-81-0
分子量: 383.4 g/mol
InChI 键: NNULBSISHYWZJU-LLKWHZGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .


Molecular Structure Analysis

Ceftizoxime has a molecular formula of C13H13N5O5S2 and a molecular weight of 383.4 g/mol . The crystal and molecular structures of ceftizoxime were elucidated by X-ray structure analysis .


Chemical Reactions Analysis

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases . Unlike other third-generation cephalosporins, the whole C-3 side chain in ceftizoxime has been removed to prevent deactivation by hydrolytic enzymes .


Physical And Chemical Properties Analysis

Ceftizoxime has a molecular formula of C13H13N5O5S2 and a molecular weight of 383.4 g/mol . It is soluble in DMSO .

科学研究应用

Summary of the Application

Ceftizoxime, a third-generation cephalosporin antibiotic, has been used to treat bacterial infections including ear, nose, and throat infections . In this application, pectin, a highly biocompatible and non-toxic substance with tunable surface properties, has been used as a nanocarrier for Ceftizoxime .

Methods of Application or Experimental Procedures

Ceftizoxime-loaded pectin nanocarriers (CPN) were synthesized using the solvent displacement method . The nanoformulation was optimized using response surface methodology and Design-Expert software . Various in-vitro characterizations such as particle size, morphology, and FTIR studies were conducted .

Results or Outcomes

The Transmission Electron Microscopy (TEM) results revealed irregular shape nanoparticles within the range of 29–110 nm . The in-vitro drug release using the dialysis method was performed after 24 hours, where the nanoformulation showed sustained drug release . The drug-loaded nanoparticles revealed good antimicrobial activity against Bacillus cereus, Bacillus polymyxa, Enterobacter aerogenes, and Pseudomonas aerogenes .

2. Application in Antibacterial Treatment

Summary of the Application

Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea .

Methods of Application or Experimental Procedures

Ceftizoxime can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Results or Outcomes

Ceftizoxime has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders . It is also reported to be effective against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .

3. Application in Genitourinary Tract Infection Treatment

Summary of the Application

Ceftizoxime has been used effectively in the treatment of genitourinary tract infections .

Methods of Application or Experimental Procedures

The drug can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Results or Outcomes

Ceftizoxime proved to be efficacious in genitourinary tract infection with a success rate of 97% .

4. Application in Respiratory Tract Infection Treatment

Summary of the Application

Ceftizoxime has been used effectively in the treatment of respiratory tract infections .

Methods of Application or Experimental Procedures

The drug can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Results or Outcomes

Ceftizoxime proved to be efficacious in respiratory tract infection with a success rate of 92% .

5. Application in Skin and Soft Tissue Infection Treatment

Summary of the Application

Ceftizoxime has been used effectively in the treatment of skin and soft tissue infections .

Methods of Application or Experimental Procedures

The drug can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Results or Outcomes

Ceftizoxime proved to be efficacious in skin and soft tissue infection with a success rate of 97% .

6. Application in Peritonitis Treatment

Summary of the Application

Ceftizoxime has been used effectively in the treatment of peritonitis .

Methods of Application or Experimental Procedures

The drug can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Results or Outcomes

Ceftizoxime proved to be efficacious in peritonitis treatment with a success rate of 96% .

属性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNULBSISHYWZJU-LLKWHZGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68401-82-1 (mono hydrochloride salt)
Record name Ceftizoxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022772
Record name Ceftizoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceftizoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.29e-01 g/L
Record name Ceftizoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.
Record name Ceftizoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftizoxime

CAS RN

68401-81-0
Record name Ceftizoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68401-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftizoxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftizoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftizoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIZOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C43C467DPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceftizoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftizoxime
Reactant of Route 2
Ceftizoxime
Reactant of Route 3
Reactant of Route 3
Ceftizoxime
Reactant of Route 4
Reactant of Route 4
Ceftizoxime
Reactant of Route 5
Ceftizoxime
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime

Citations

For This Compound
14,300
Citations
清水喜八郎, 嶋田甚五郎 - The Japanese Journal of Antibiotics, 1982 - jstage.jst.go.jp
… Correlation between MIC80 and serum levels of ceftizoxime after intravenous bolus injection of 500mg and1,000mg … serum levels of ceftizoxime after intravenous drip infusion for1hour …
Number of citations: 1 www.jstage.jst.go.jp
DM Richards, RC Heel - Drugs, 1985 - Springer
… in patients treated with ceftizoxime for infections caused by … relatively low in vitro activity of ceftizoxime (in common with most … Ceftizoxime appears to be similar in efficacy to several other …
Number of citations: 41 link.springer.com
KP Fu, HC Neu - Antimicrobial Agents and Chemotherapy, 1980 - Am Soc Microbiol
The in vitro activity of ceftizoxime was compared with that of other beta-lactam antibiotics against 538 isolates. Ceftizoxime was the most active agent tested against Escherichia coli and …
Number of citations: 136 journals.asm.org
HC Neu - … : The Journal of Human Pharmacology and Drug …, 1984 - Wiley Online Library
… Ceftizoxime is overall similar in antibacterial activity to cefotaxime and moxalactam. Ceftizoxime … Serum levels of ceftizoxime after intramuscular and intravenous injection are similar to …
D Parks, P Layne, J Uri, D Ziv… - Journal of Antimicrobial …, 1982 - academic.oup.com
Ceftizoxime sodium is a third-generation cephalosporin with a broad spectrum of antibacterial activity and excellent β-lactamase stability. The present review relates to multicentre …
Number of citations: 17 academic.oup.com
T Kamimura, Y Matsumoto, N Okada… - Antimicrobial Agents …, 1979 - Am Soc Microbiol
… The antibiotics used in this study included ceftizoxime (FK 749; Fujisawa Pharmaceutical Co., Ltd., Osaka, Japan), cefotiam (SCE 963; Takeda Chemical Industries, Ltd.,Osaka, Japan), …
Number of citations: 181 journals.asm.org
B Facca, B Frame, S Triesenberg - Antimicrobial agents and …, 1998 - Am Soc Microbiol
… We studied the population pharmacokinetics of ceftizoxime in 72 clinically ill patients at a … for ceftizoxime was created by using a prospective observational design. Ceftizoxime was …
Number of citations: 28 journals.asm.org
RE Cutler, AD Blair, ED Burgess… - Journal of Antimicrobial …, 1982 - academic.oup.com
… ceftizoxime over 1 to 2 min in order to determine the pharmacokinetics of parenteral ceftizoxime … and of high doses of parenteral ceftizoxime in subjects with normal renal function. Blood …
Number of citations: 27 academic.oup.com
S Martinusen, D Chen, L Frighetto, D Bunz… - CMAJ: Canadian …, 1993 - ncbi.nlm.nih.gov
… Objective: To determine whether (a) ceftizoxime can replace cefoxitin in the prevention and … of ceftizoxime for cefoxitin and (c) the replacement of cefoxitin with ceftizoxime results in a …
Number of citations: 16 www.ncbi.nlm.nih.gov
BW Calhoun, T Junsanto, MDT Donoghue… - …, 2001 - Wiley Online Library
… developed severe acute hemolysis while receiving ceftizoxime (Ceftizox, Fujisawa USA), a … of hemolysis in association with ceftizoxime. In the previous cases, ceftizoxime was shown to …
Number of citations: 18 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。